molecular formula C7H3Br3O3 B081251 2,4,6-Tribromo-3-hydroxybenzoic acid CAS No. 14348-40-4

2,4,6-Tribromo-3-hydroxybenzoic acid

Cat. No.: B081251
CAS No.: 14348-40-4
M. Wt: 374.81 g/mol
InChI Key: YDBHVMTTYXWHLI-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br3O3. It is a derivative of benzoic acid where three bromine atoms are substituted at the 2, 4, and 6 positions, and a hydroxyl group is present at the 3 position. This compound is known for its use as a building block in organic synthesis and as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromo-3-hydroxybenzoic acid can be synthesized through the bromination of 3-hydroxybenzoic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the complete substitution of hydrogen atoms with bromine atoms at the specified positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromo-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tribromo-3-hydroxybenzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,4,6-tribromobenzoic acid
  • 3-Amino-2,4,6-tribromobenzoic acid
  • 2,4,6-Tribromo-3-carboxybenzoic acid

Uniqueness

2,4,6-Tribromo-3-hydroxybenzoic acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in enzymic assays and organic synthesis .

Properties

IUPAC Name

2,4,6-tribromo-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHVMTTYXWHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162437
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14348-40-4
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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